methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core modified with a sulfamoyl group and a 2-(2-chlorophenyl)-2-methoxyethyl substituent. The sulfamoyl group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding affinity .
Properties
IUPAC Name |
methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-23-16(14-5-3-4-6-15(14)18)11-19-25(21,22)13-9-7-12(8-10-13)17(20)24-2/h3-10,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSXPGLWNAAEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with a sulfonyl chloride derivative under basic conditions.
Esterification: The resulting sulfonamide is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinyl-Quinoline-Carbonyl Benzoates (C-Series)
A series of methyl benzoate derivatives (C1–C7) from shares a piperazine-linked quinoline-carbonyl moiety. For example, Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) differs from the target compound by replacing the sulfamoyl group with a piperazinyl-quinoline-carbonyl chain. Key distinctions include:
- Substituent Effects: The quinoline-piperazine group in C-series compounds likely enhances π-π stacking and hydrophobic interactions, whereas the target compound’s 2-chlorophenyl-methoxyethyl group may prioritize steric and electronic effects.
- Biological Activity: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents.
Table 1: Structural and Functional Comparison with C-Series Compounds
Sulfonylurea Herbicides
highlights sulfonylurea herbicides like metsulfuron-methyl, which share a benzoate ester backbone but differ in functional groups:
Sulfamoyl Benzoates with Indole Substituents
Compound 87 from (methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate) shares the sulfamoyl-benzoate core but incorporates a bulky indole-benzhydryl group. Comparisons include:
Carbamate Derivatives
describes methyl carbamates like Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate, which replaces the sulfamoyl group with a sulfonylcarbamate (-SO₂NHC(O)OCH₃). Key differences:
- Stability : Carbamates are prone to hydrolysis, whereas sulfamoyl groups offer greater metabolic stability.
- Bioactivity : Carbamates are common in agrochemicals and pharmaceuticals, but sulfamoyl groups often target enzymes like HDACs or phospholipases .
Biological Activity
Methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate, with CAS number 1788676-94-7, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes. This article reviews its biological activity, focusing on its mechanisms, efficacy as a therapeutic agent, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHClNOS
- Molecular Weight: 383.8 g/mol
- Common Name: Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate
The compound features a sulfamoyl group attached to a benzoate structure, which is critical for its interaction with biological targets.
This compound primarily acts as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors. By inhibiting CAIX, the compound can potentially alter the tumor microenvironment, hindering cancer cell invasion and metastasis. The binding affinity for CAIX has been reported to be extremely high, with a dissociation constant (K) as low as 0.12 nM, indicating a strong interaction that could be therapeutically beneficial .
Biological Activity and Case Studies
-
Anticancer Properties:
- A study demonstrated that compounds similar to this compound exhibited selective inhibition of CAIX over other CA isozymes. This selectivity is crucial for minimizing side effects associated with broader CA inhibition .
- The intrinsic dissociation constant for the compound was measured at 0.08 pM after accounting for binding-linked protonation reactions, showcasing its potential as a targeted anticancer agent .
- In Vitro Studies:
-
Pharmacokinetics:
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models. For instance, maximum plasma concentration (C) values were reported at approximately 0.53 μg/mL with a half-life (t) of around 41.72 minutes . These parameters are indicative of the compound's potential for effective dosing regimens in clinical settings.
Binding Affinity of this compound to Carbonic Anhydrase Isozymes
| Isozyme | K (nM) | Selectivity |
|---|---|---|
| CAIX | 0.12 | High |
| CAI | >100 | Low |
| CAXII | >100 | Low |
This table summarizes the binding affinities and selectivity of this compound toward different carbonic anhydrase isozymes, highlighting its potential therapeutic application.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate to improve yield and purity?
- Methodological Answer :
- Step 1 : Utilize multi-step organic synthesis with controlled reaction conditions (e.g., temperature, pH, catalysts). For example, coupling sulfamoyl chloride intermediates with methyl benzoate derivatives under anhydrous conditions .
- Step 2 : Employ purification techniques such as column chromatography or recrystallization to isolate the product. High-purity reagents and solvents are critical to minimize side reactions .
- Step 3 : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry based on computational reaction path searches (e.g., quantum chemical calculations) to reduce trial-and-error approaches .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the 2-chlorophenyl, methoxyethyl, and sulfamoyl groups. Compare chemical shifts with analogous benzoate derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1350-1150 cm) and ester carbonyl (C=O at ~1700 cm) .
Q. What are the key considerations for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known interactions with sulfamoyl or chlorophenyl motifs (e.g., carbonic anhydrase, kinase inhibitors) .
- Assay Design : Use dose-response curves (IC/EC) in enzyme inhibition assays. Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) .
- Solubility Optimization : Test in DMSO/PBS mixtures, ensuring concentrations remain below the compound’s precipitation threshold .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for reaction mechanisms involving this compound?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., sulfamoyl group substitution or ester hydrolysis). Compare activation energies to experimental outcomes .
- Step 2 : Use molecular dynamics (MD) simulations to predict solvent effects or steric hindrance influencing reaction selectivity .
- Step 3 : Validate computational models with isotopic labeling (e.g., O tracing in ester hydrolysis) to confirm proposed intermediates .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer :
- Strategy 1 : Synthesize analogs with modifications to the chlorophenyl (e.g., para vs. ortho substitution) or methoxyethyl groups. Compare bioactivity profiles using standardized assays .
- Strategy 2 : Apply 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic/steric properties with activity. Use crystallographic data (if available) to refine pharmacophore models .
- Strategy 3 : Cross-reference with PubChem bioassay data for structurally related sulfonamides to identify conserved activity trends .
Q. How can researchers address stability issues of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Approach 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via MS/MS .
- Approach 2 : Test pH-dependent stability in buffers (pH 1–10). For hydrolytically labile esters, consider lyophilization or storage in aprotic solvents .
- Approach 3 : Use differential scanning calorimetry (DSC) to assess thermal degradation thresholds. Optimize storage temperatures accordingly .
Q. What experimental designs are effective for studying synergistic or antagonistic effects of this compound in combination therapies?
- Methodological Answer :
- Design 1 : Apply factorial design (e.g., 2 designs) to test compound combinations at multiple concentrations. Use Chou-Talalay synergy analysis to calculate combination indices .
- Design 2 : Utilize high-throughput screening (HTS) platforms to assess interactions with a library of FDA-approved drugs. Validate hits with isobologram analysis .
- Design 3 : Incorporate pharmacokinetic modeling to predict in vivo interactions, adjusting for protein binding or metabolic clearance differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
